Methyl 2'-(2,4-difluorophenyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]-6'-carboxylate
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Overview
Description
Methyl 2’-(2,4-difluorophenyl)-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline]-6’-carboxylate is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique arrangement of a cyclopropane ring fused to a quinoline moiety, with a methyl ester functional group. The presence of fluorine atoms in the phenyl ring adds to its chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2’-(2,4-difluorophenyl)-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline]-6’-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a quinoline derivative with a cyclopropane precursor under specific conditions. The reaction conditions often include the use of catalysts such as palladium or copper, and the reactions are typically carried out under inert atmospheres to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. The purification of the final product is usually achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2’-(2,4-difluorophenyl)-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline]-6’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of different derivatives.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents into the phenyl ring.
Scientific Research Applications
Methyl 2’-(2,4-difluorophenyl)-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline]-6’-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research into its potential therapeutic applications includes exploring its activity as an antimicrobial or anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which Methyl 2’-(2,4-difluorophenyl)-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline]-6’-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, potentially leading to the modulation of biological pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(2,4-difluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate
- Methyl 1-(2,4-difluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylate
- Methyl 3-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate
Uniqueness
Compared to these similar compounds, Methyl 2’-(2,4-difluorophenyl)-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline]-6’-carboxylate stands out due to its spirocyclic structure, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C19H17F2NO2 |
---|---|
Molecular Weight |
329.3 g/mol |
IUPAC Name |
methyl 2-(2,4-difluorophenyl)spiro[2,3-dihydro-1H-quinoline-4,1'-cyclopropane]-6-carboxylate |
InChI |
InChI=1S/C19H17F2NO2/c1-24-18(23)11-2-5-16-14(8-11)19(6-7-19)10-17(22-16)13-4-3-12(20)9-15(13)21/h2-5,8-9,17,22H,6-7,10H2,1H3 |
InChI Key |
PYFLOQVFSABRFF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC(CC23CC3)C4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
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